molecular formula C15H12F2O B15166918 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol CAS No. 198889-20-2

3,3-Bis(4-fluorophenyl)prop-2-en-1-ol

Cat. No.: B15166918
CAS No.: 198889-20-2
M. Wt: 246.25 g/mol
InChI Key: CMINDTKCHNLDLW-UHFFFAOYSA-N
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Description

3,3-Bis(4-fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C15H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Conditions: Room temperature to reflux conditions

Major Products Formed

    Oxidation: Formation of 3,3-Bis(4-fluorophenyl)prop-2-en-1-one

    Reduction: Formation of 3,3-Bis(4-fluorophenyl)propane-1-ol

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3,3-Bis(4-fluorophenyl)prop-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Pathways Involved: Various biochemical pathways, including oxidative stress response and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-fluorophenyl)prop-2-en-1-ol
  • 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol
  • 3,3-Bis(4-bromophenyl)prop-2-en-1-ol

Uniqueness

3,3-Bis(4-fluorophenyl)prop-2-en-1-ol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

CAS No.

198889-20-2

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

IUPAC Name

3,3-bis(4-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C15H12F2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2

InChI Key

CMINDTKCHNLDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)F)F

Origin of Product

United States

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